molecular formula C20H19F2N3O3S B2999624 3-(1-((2,5-difluorobenzyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034518-20-0

3-(1-((2,5-difluorobenzyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No. B2999624
CAS RN: 2034518-20-0
M. Wt: 419.45
InChI Key: HGLQEJKAFMUQHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-((2,5-difluorobenzyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a chemical compound with potential applications in scientific research. It is a quinazolinone derivative that has been synthesized using a specific method.

Scientific Research Applications

Synthesis and Evaluation in Anti-tubercular Agents

The 2,4-diaminoquinazoline class, related to the compound , has shown effectiveness as an inhibitor of Mycobacterium tuberculosis growth. An extensive evaluation of this series for its potential as a lead candidate for tuberculosis drug discovery highlighted the structural components crucial for its activity, including the benzylic amine, piperidine, and quinazolinone segments. This research provides insights into the development of new anti-tubercular agents with potential applications in treating tuberculosis (Odingo et al., 2014).

Antifungal Activity Studies

Quinazolinone derivatives have been evaluated for their antifungal activities. In one study, 3-aryl-2-methyl-quinazolin-4-ones demonstrated significant yields and confirmed structures through various spectral data. These compounds' antifungal activities indicate a potential avenue for developing new antifungal agents, showcasing the versatility of the quinazolinone framework in therapeutic applications (Shivan & Holla, 2011).

Regioselective Sulfonylation

Research into the sulfonylation of quinazolin-4(3H)-ones and related compounds with various sulfonyl chlorides has revealed interesting regioselective behaviors and unexpected sulfonyl migrations. This study provides valuable insights into the synthesis and modification of quinazolinone derivatives, expanding their potential in medicinal chemistry and drug development (Mertens et al., 2013).

Synthesis and Characterization for Bio-Evaluation

The synthesis and characterization of quinazolin-4-yl-aminobenzenesulfonamide derivatives have been explored, with studies revealing their crystal structures and interactions. These compounds' antimicrobial and anticancer activities were investigated, demonstrating the potential of quinazolinone derivatives in treating bacterial infections and cancer (Kumar et al., 2018).

Analytical Characterization of Novel Compounds

The identification and analytical characterization of novel synthetic cannabinoid-type substances, including quinazolin-8-yl derivatives, in herbal material in Europe illustrates the adaptability of quinazolinone frameworks in creating new psychoactive substances. This research emphasizes the importance of analytical profiling in forensic and clinical investigations of new psychoactive substances (Tsochatzis et al., 2021).

properties

IUPAC Name

3-[1-[(2,5-difluorophenyl)methylsulfonyl]piperidin-3-yl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O3S/c21-15-7-8-18(22)14(10-15)12-29(27,28)24-9-3-4-16(11-24)25-13-23-19-6-2-1-5-17(19)20(25)26/h1-2,5-8,10,13,16H,3-4,9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLQEJKAFMUQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=C(C=CC(=C2)F)F)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-((2,5-difluorobenzyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one

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